molecular formula C16H21F3N2O3 B1405391 (3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester CAS No. 641571-04-2

(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1405391
CAS No.: 641571-04-2
M. Wt: 346.34 g/mol
InChI Key: DFHYJPKAONCYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C16H21F3N2O3 and a molecular weight of 346.35 g/mol . This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a tert-butyl ester group attached to a phenyl ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-morpholin-4-yl-5-trifluoromethyl-phenol as the starting material.

  • Reaction Steps: The phenol is first converted to its corresponding carbamic acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) .

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods:

  • Scale-Up: The reaction can be scaled up using industrial reactors with controlled temperature and pressure conditions to ensure consistent product quality.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative group.

  • Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds .

  • Reduction: Formation of less electronegative derivatives .

  • Substitution: Formation of substituted morpholines .

Scientific Research Applications

(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the morpholine ring provides a scaffold for further functionalization. The exact mechanism of action depends on the specific application and target molecule.

Comparison with Similar Compounds

(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is unique due to its combination of functional groups. Similar compounds include:

  • 3-Morpholin-4-yl-phenyl-carbamic acid tert-butyl ester: Lacks the trifluoromethyl group.

  • 5-Trifluoromethyl-phenyl-carbamic acid tert-butyl ester: Lacks the morpholine ring.

  • 3-Morpholin-4-yl-5-trifluoromethyl-phenol: Lacks the carbamic acid tert-butyl ester group.

This compound .

Properties

IUPAC Name

tert-butyl N-[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)20-12-8-11(16(17,18)19)9-13(10-12)21-4-6-23-7-5-21/h8-10H,4-7H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHYJPKAONCYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(3-Morpholin-4-yl-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.